1-(2,5-Difluoropyridin-3-yl)ethanol

Catalog No.
S15945715
CAS No.
1505516-31-3
M.F
C7H7F2NO
M. Wt
159.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,5-Difluoropyridin-3-yl)ethanol

CAS Number

1505516-31-3

Product Name

1-(2,5-Difluoropyridin-3-yl)ethanol

IUPAC Name

1-(2,5-difluoropyridin-3-yl)ethanol

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

InChI

InChI=1S/C7H7F2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3

InChI Key

VSHXUPVCLGZGOU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=CC(=C1)F)F)O

1-(2,5-Difluoropyridin-3-yl)ethanol is an organic compound with the molecular formula C7_7H7_7F2_2N O and a molecular weight of 159.13 g/mol. This compound features a pyridine ring substituted at the 2 and 5 positions with fluorine atoms, and a hydroxyl group attached to an ethyl group. The unique substitution pattern of fluorine atoms on the pyridine ring contributes to its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and material science.

  • Oxidation: The hydroxyl group can be oxidized to form 1-(2,5-difluoropyridin-3-yl)ethanone.
  • Reduction: The compound can be reduced to yield 1-(2,5-difluoropyridin-3-yl)ethanamine.
  • Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with various functional groups depending on the reagents and conditions used.

Common Reagents and Conditions

  • Oxidation: Chromium(VI) oxide or pyridinium chlorochromate (PCC).
  • Reduction: Lithium aluminium hydride (LiAlH4_4) or catalytic hydrogenation.
  • Substitution: Various nucleophiles under different conditions.

The biological activity of 1-(2,5-Difluoropyridin-3-yl)ethanol is primarily linked to its structural characteristics. Compounds containing difluorinated pyridine moieties have been studied for their potential as pharmaceuticals due to their ability to interact with biological targets such as enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are advantageous in drug design .

Several methods are employed for the synthesis of 1-(2,5-Difluoropyridin-3-yl)ethanol:

  • Halogenation and Reduction: Starting from 2,5-difluoropyridine, halogenation at the 3 position followed by reduction can yield the desired compound.
  • Grignard Reaction: Reacting 2,5-difluoropyridine with ethyl magnesium bromide followed by hydrolysis produces this compound.
  • Industrial Production: In industrial settings, optimized synthetic routes are employed using continuous flow reactors and advanced purification techniques to ensure high yield and purity.

1-(2,5-Difluoropyridin-3-yl)ethanol has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Material Science: In the formulation of polymers or coatings due to its unique chemical properties.
  • Chemical Research: As a reagent in various organic synthesis reactions .

Studies on the interactions of 1-(2,5-Difluoropyridin-3-yl)ethanol with biological systems indicate that it may modulate enzyme activity or receptor binding. Its difluorinated structure allows for enhanced interactions with target biomolecules, potentially leading to therapeutic effects or side effects that warrant further investigation in pharmacological contexts .

Several compounds share structural similarities with 1-(2,5-Difluoropyridin-3-yl)ethanol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(3,5-Difluoropyridin-2-yl)ethanoneC7_7H6_6F2_2N OSimilar structure but different fluorine positions affecting reactivity.
1-(2-Chloro-5-fluoropyridin-3-yl)ethanolC7_7H7_7ClF N OContains a chlorine atom instead of one fluorine atom; alters properties.
(2R)-2-amino-2-(3,5-difluoropyridin-4-yl)ethan-1-olC7_7H8_8F2_2N OFeatures an amino group; exhibits distinct biological activities.

Uniqueness

The uniqueness of 1-(2,5-Difluoropyridin-3-yl)ethanol lies in its specific arrangement of fluorine atoms on the pyridine ring, which significantly influences its reactivity and biological activity compared to similar compounds. This positioning enhances its stability and binding affinity to molecular targets, making it valuable for various research applications .

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

159.04957017 g/mol

Monoisotopic Mass

159.04957017 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-15

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